Cas no 219312-08-0 (Benzenamine, 4-chloro-2-methyl-3-nitro-)

Technical Introduction: Benzenamine, 4-chloro-2-methyl-3-nitro-, is a nitro-substituted aromatic amine derivative characterized by its distinct chloro and methyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. Its nitro and chloro groups enhance reactivity, facilitating further functionalization via reduction or substitution reactions. The methyl group contributes to steric and electronic modulation, influencing selectivity in coupling or condensation reactions. The compound's stable aromatic core ensures compatibility with a range of reaction conditions. Proper handling is advised due to potential sensitivity to light and heat, as well as standard precautions for nitroaromatic compounds.
Benzenamine, 4-chloro-2-methyl-3-nitro- structure
219312-08-0 structure
Product name:Benzenamine, 4-chloro-2-methyl-3-nitro-
CAS No:219312-08-0
MF:C7H7ClN2O2
MW:186.595680475235
CID:1404753
PubChem ID:18789737

Benzenamine, 4-chloro-2-methyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-chloro-2-methyl-3-nitro-
    • 4-chloro-2-methyl-3-nitro-aniline
    • UKTHQISDMJUSCB-UHFFFAOYSA-N
    • BS-53142
    • DB-305595
    • 219312-08-0
    • CS-0529675
    • 4-Chloro-2-methyl-3-nitroaniline
    • F77308
    • SCHEMBL2002160
    • Inchi: InChI=1S/C7H7ClN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3
    • InChI Key: UKTHQISDMJUSCB-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1[N+](=O)[O-])Cl)N

Computed Properties

  • Exact Mass: 186.01971
  • Monoisotopic Mass: 186.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 69.16

Benzenamine, 4-chloro-2-methyl-3-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01XD4V-5g
4-Chloro-2-methyl-3-nitroaniline
219312-08-0 95%
5g
$3497.00 2023-12-14
Aaron
AR01XD4V-250mg
4-Chloro-2-Methyl-3-Nitroaniline
219312-08-0 95%
250mg
$142.00 2025-02-12
Aaron
AR01XD4V-50mg
4-Chloro-2-methyl-3-nitroaniline
219312-08-0 95%
50mg
$303.00 2023-12-14
Aaron
AR01XD4V-2.5g
4-Chloro-2-methyl-3-nitroaniline
219312-08-0 95%
2.5g
$2373.00 2023-12-14
Aaron
AR01XD4V-100mg
4-Chloro-2-Methyl-3-Nitroaniline
219312-08-0 95%
100mg
$86.00 2025-02-12
Aaron
AR01XD4V-500mg
4-Chloro-2-methyl-3-nitroaniline
219312-08-0 95%
500mg
$959.00 2023-12-14
Aaron
AR01XD4V-1g
4-Chloro-2-Methyl-3-Nitroaniline
219312-08-0 95%
1g
$387.00 2025-02-12
Aaron
AR01XD4V-10g
4-Chloro-2-methyl-3-nitroaniline
219312-08-0 95%
10g
$5176.00 2023-12-14

Additional information on Benzenamine, 4-chloro-2-methyl-3-nitro-

Benzenamine, 4-chloro-2-methyl-3-nitro- (CAS No: 219312-08-0) in Modern Chemical Research and Applications

Benzenamine, 4-chloro-2-methyl-3-nitro-, identified by the Chemical Abstracts Service Number (CAS No) 219312-08-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro, chloro, and methyl substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of Benzenamine, 4-chloro-2-methyl-3-nitro- encompasses a benzene core substituted with a nitro group at the 3-position, a chloro group at the 4-position, and a methyl group at the 2-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of electron-withdrawing groups such as the nitro and chloro substituents enhances its utility in constructing more complex molecular architectures.

In recent years, Benzenamine, 4-chloro-2-methyl-3-nitro- has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for drug discovery. For instance, the nitro group can be reduced to an amine, enabling the formation of secondary or tertiary amines that are prevalent in many pharmacologically active compounds. Additionally, the chloro and methyl groups provide handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions.

One of the most compelling aspects of Benzenamine, 4-chloro-2-methyl-3-nitro- is its role in synthesizing heterocyclic compounds. Heterocycles are essential motifs in many drugs due to their ability to mimic natural products and interact with biological targets. By incorporating this compound into synthetic pathways, chemists can generate complex heterocyclic frameworks with tailored properties. For example, derivatives of this compound have been explored as precursors to kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The pharmaceutical industry has also shown interest in Benzenamine, 4-chloro-2-methyl-3-nitro- for its potential as an intermediate in antiviral and antibacterial agents. The unique electronic distribution around the benzene ring due to the substituents allows for selective interactions with biological targets. Recent studies have demonstrated its utility in designing molecules that disrupt viral protease activity or inhibit bacterial enzymes involved in pathogenesis. These findings highlight its significance in developing next-generation therapeutics.

Beyond pharmaceutical applications, Benzenamine, 4-chloro-2-methyl-3-nitro- finds utility in materials science. Its ability to undergo various chemical transformations makes it a valuable precursor for functional materials. Researchers have utilized this compound to synthesize polymers with specific electronic properties, which are relevant in organic electronics and optoelectronic devices. The incorporation of nitrogen-rich heterocycles into these materials enhances their performance characteristics, making them suitable for applications such as light-emitting diodes (LEDs) and photovoltaic cells.

The synthesis of Benzenamine, 4-chloro-2-methyl-3-nitro- itself is an intriguing aspect of modern organic chemistry. While traditional methods involve multi-step processes starting from simpler aromatic precursors, recent advances have enabled more efficient synthetic routes. Catalytic methods have been particularly effective in achieving high yields with minimal byproducts. These innovations not only streamline production but also align with green chemistry principles by reducing waste and energy consumption.

In conclusion, Benzenamine, 4-chloro-2-methyl-3-nitro- (CAS No: 219312-08-0) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules, heterocycles, and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of chemical innovation.

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